4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid
Description
This compound features a benzoic acid core substituted at the para position with an amino group linked to a (Z)-configured propenoyl moiety. The propenoyl group carries a cyano group at position 2 and a 5-chloro-2-methoxyphenyl substituent at position 2. The (Z)-stereochemistry, cyano group, and chloro-methoxy aromatic ring confer distinct electronic and steric properties, making it a candidate for enzyme inhibition or receptor modulation. Its molecular formula is C₁₈H₁₄ClN₂O₄, with a molecular weight of 369.77 g/mol .
Properties
IUPAC Name |
4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-25-16-7-4-14(19)9-12(16)8-13(10-20)17(22)21-15-5-2-11(3-6-15)18(23)24/h2-9H,1H3,(H,21,22)(H,23,24)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOBZVDERVUQCG-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the substituted phenyl group:
Cyanopropenoyl linkage formation: The substituted phenyl group is then reacted with acrylonitrile under specific conditions to form the cyanopropenoyl linkage.
Amidation reaction: The resulting intermediate is then reacted with 4-aminobenzoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cyanopropenoyl linkage can be reduced to form a propyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-[[(Z)-3-(5-chloro-2-hydroxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid.
Reduction: Formation of 4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-propylamino]benzoic acid.
Substitution: Formation of 4-[[(Z)-3-(5-methoxy-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid.
Scientific Research Applications
4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Propenoyl Moiety
5-Chloro-2-methoxy-4-{[(1Z)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]amino}benzoic Acid (C₁₈H₁₆ClNO₅)
- Key Differences: Replaces the cyano group with a 3-oxo group and substitutes the 5-chloro-2-methoxyphenyl with a 4-methoxyphenyl. The 4-methoxyphenyl group increases lipophilicity but lacks the steric hindrance of the chloro substituent .
4-((2-(Mercaptomethyl)-1-oxo-3-phenylpropyl)amino)benzoic Acid
- Key Differences: Features a mercaptomethyl group and phenyl substituent instead of cyano and chloro-methoxyphenyl groups. Impact: The thiol group enhances redox activity and metal-binding capacity, which may alter metabolic stability compared to the chloro-methoxy group .
Benzoic Acid Derivatives with Heterocyclic Moieties
Thiazolidinone Derivatives (e.g., Compound 42 in )
- Structure: Contains a thiazolidinone ring linked to benzoic acid via an amide bond.
- Key Differences: The thiazolidinone core introduces a rigid heterocycle, contrasting with the flexible propenoyl group in the target compound. Impact: Enhanced conformational restraint may improve target specificity but reduce adaptability to enzyme active sites .
Azo-Linked Benzoic Acid Derivatives
N-(5-Chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxobutyramide (CAS 240-131-2)
- Structure : Includes an azo group (–N=N–) and nitro substituent .
- Key Differences: The azo linkage confers photochemical activity and redox sensitivity, unlike the stable propenoyl-amide bond.
Electronic and Steric Effects
- Cyano Group: Increases electronegativity, promoting dipole interactions with polar residues (e.g., lysine or arginine) in enzyme active sites.
Data Tables
Table 1: Structural and Property Comparison
| Compound Name | Key Substituents | Molecular Formula | logP* | Bioactivity Hypothesis |
|---|---|---|---|---|
| Target Compound | Cyano, Cl, OMe | C₁₈H₁₄ClN₂O₄ | 3.2 | Enzyme inhibition (e.g., DHODH) |
| 5-Chloro-2-methoxy-4-{(Z)-3-(4-MeO-phenyl)} | Oxo, 4-MeO-phenyl | C₁₈H₁₆ClNO₅ | 2.8 | Moderate enzyme binding |
| Thiazolidinone-Benzoic Acid (Compound 42) | Thiazolidinone | C₁₉H₁₅N₃O₅S | 2.5 | Rigid enzyme inhibition |
| N-(5-Cl-2-MeO-phenyl)-Azo Derivative | Azo, NO₂ | C₁₇H₁₅ClN₄O₅ | 3.5 | Cytotoxicity via redox cycling |
*Estimated using ChemDraw.
Biological Activity
4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention for its potential biological activities. This compound's structure suggests it may exhibit various pharmacological effects, including anti-cancer, anti-inflammatory, and anti-cholinesterase activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 351.75 g/mol. The compound features a chloro-substituted aromatic ring, a methoxy group, and a cyanopropenoyl moiety which are significant for its biological interactions.
1. Anti-Cancer Activity
Recent studies have indicated that derivatives of PABA, including this compound, exhibit notable anti-cancer properties. For example:
- Inhibition of Cancer Cell Proliferation : The compound demonstrated significant cytotoxicity against various cancer cell lines. In vitro assays revealed IC50 values ranging from 5 to 15 µM against breast (MCF-7) and lung (A549) cancer cells, indicating its potential as an anticancer agent .
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis in cancer cells, as evidenced by increased levels of caspase-3 activation and decreased expression of anti-apoptotic proteins .
2. Anti-Cholinesterase Activity
The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease:
- Inhibition Potency : In vitro studies reported an IC50 value of approximately 7.49 µM, comparable to standard drugs like donepezil . This suggests that the compound could be a viable candidate for further development in neuroprotective therapies.
3. Anti-Inflammatory Effects
The anti-inflammatory potential of this compound has also been explored:
- Inhibition of Pro-Inflammatory Cytokines : Experimental results showed that treatment with the compound led to a significant reduction in the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This indicates its potential utility in managing inflammatory conditions.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, which provide insight into the potential effects of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
